molecular formula C26H39N5O9 B14062424 Methyltetrazine-amino-PEG6-CH2CH2COOH

Methyltetrazine-amino-PEG6-CH2CH2COOH

Cat. No.: B14062424
M. Wt: 565.6 g/mol
InChI Key: WJDFPKLRIPVRMO-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG6-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG6-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG derivatives. The methyltetrazine group is typically introduced via a reaction with an appropriate precursor, followed by the attachment of the PEG chain and the carboxylic acid group. The reaction conditions often involve the use of activators and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COOH involves the formation of covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, forming stable bioconjugates.

Properties

Molecular Formula

C26H39N5O9

Molecular Weight

565.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H39N5O9/c1-21-28-30-26(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-25(33)34/h2-5H,6-20H2,1H3,(H,27,32)(H,33,34)

InChI Key

WJDFPKLRIPVRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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